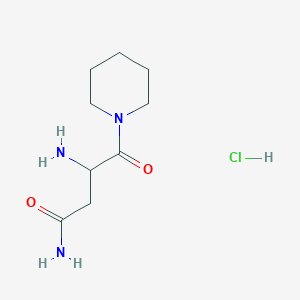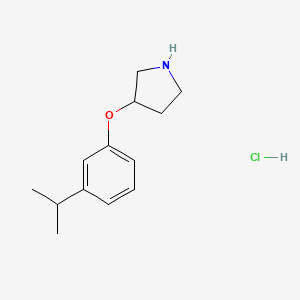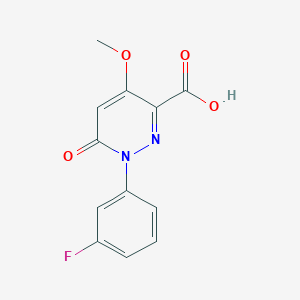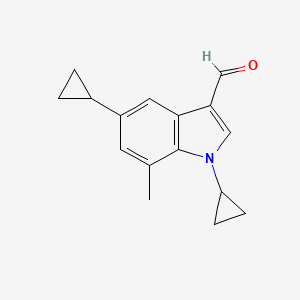
1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde
説明
“1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C16H17NO. It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C16H17NO. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives like “this compound” play a significant role in multicomponent reactions (MCRs). MCRs are high-yielding, operationally friendly, time- and cost-effective, and comply with the green chemistry criteria . They can produce products with diverse functional groups .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 239.31 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.科学的研究の応用
Heterocyclic Compound Synthesis
1,5-Dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in the synthesis of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles. These compounds are created through the cyclization of intermediate triazole-thiols, demonstrating the chemical's role in complex organic reactions and its potential in creating new molecular structures (Vikrishchuk et al., 2019).
Photoinduced Intramolecular Additions
This chemical is also used in photoinduced intramolecular addition reactions, leading to the formation of fused indoles and pyrroles. It serves as a crucial component in efficient photoaddition reactions, where the presence of an acyl group is necessary for photocyclization, demonstrating its utility in photochemical synthesis (Lu et al., 2009).
Antiproliferative Applications
Significantly, it contributes to the synthesis of indole derivatives with notable antiproliferative effects towards cancer cell lines. This highlights its importance in medicinal chemistry, particularly in the development of potential anticancer agents (Fawzy et al., 2018).
Antimicrobial and Enzyme Activity
Additionally, indole-3-carbaldehyde derivatives, closely related to this compound, show promise in antimicrobial applications and enzyme activity studies. This suggests a broader scope of biological and pharmacological research applications for similar indole derivatives (Attaby et al., 2007).
Domino Reaction Catalysis
In the realm of organic synthesis, it is used in domino reactions catalyzed by N-heterocyclic carbenes, demonstrating its utility in facilitating complex chemical transformations (Li et al., 2011).
Cyclopropyl Radical Cyclizations
It also plays a role in cyclopropyl radical cyclizations, which are key in synthesizing cyclopropane-fused adducts, underscoring its importance in synthetic organic chemistry (Fahey et al., 2013).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .
Action Environment
Like other indole derivatives, it is likely that various factors, including ph, temperature, and the presence of other molecules, could influence its action .
特性
IUPAC Name |
1,5-dicyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10-6-12(11-2-3-11)7-15-13(9-18)8-17(16(10)15)14-4-5-14/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHKZCLFUZNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214296 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350760-96-1 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

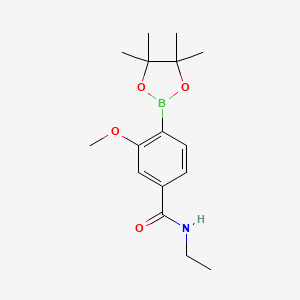
![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
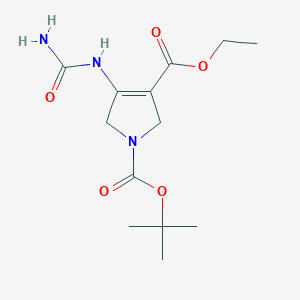
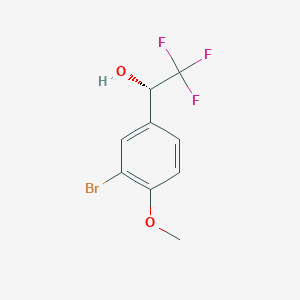
![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
